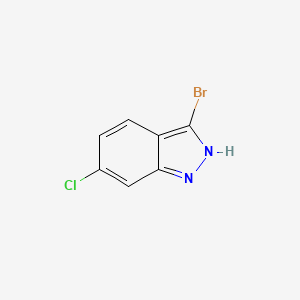

3-Bromo-6-chloro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBNJOBVRVWUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646254 | |

| Record name | 3-Bromo-6-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-34-6 | |

| Record name | 3-Bromo-6-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Advent of a Key Intermediate: A Technical History of 3-Bromo-6-chloro-1H-indazole

For Immediate Release

A deep dive into the scientific literature reveals the emergence of 3-Bromo-6-chloro-1H-indazole as a pivotal, albeit relatively contemporary, building block in the landscape of medicinal chemistry. While the broader family of indazoles has a rich history dating back to the late 19th century, the specific discovery and detailed historical account of this particular halogenated derivative are not explicitly documented in a singular, seminal publication. Instead, its history is woven into the fabric of modern drug discovery, appearing as a key intermediate in patent literature, signifying its importance in the synthesis of complex therapeutic agents.

The indazole scaffold itself, a bicyclic aromatic heterocycle, was first brought to the forefront of organic chemistry by the pioneering work of Emil Fischer in the 1880s.[1] His initial synthesis of indazole derivatives laid the groundwork for over a century of exploration into the diverse biological activities of this chemical class.[1][2] Compounds featuring the indazole core have demonstrated a wide array of pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.[2]

This compound (CAS Number: 885521-34-6) has emerged as a valuable intermediate due to the strategic placement of its halogen substituents.[3][4] The bromine atom at the 3-position and the chlorine atom at the 6-position offer differential reactivity, allowing for selective functionalization through various cross-coupling reactions. This feature makes it an attractive starting material for the construction of diverse molecular libraries aimed at identifying novel drug candidates.[3]

While a specific "discovery" paper for this compound is not readily apparent, its synthesis is well-established in the chemical literature. The most common and practical laboratory-scale synthesis involves the direct bromination of 6-chloro-1H-indazole.

Key Data Summary

| Property | Value |

| CAS Number | 885521-34-6 |

| Molecular Formula | C₇H₄BrClN₂ |

| Molecular Weight | 231.48 g/mol |

| Appearance | Off-white to yellow solid |

| Purity (typical) | ≥95% (HPLC) |

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is detailed below. This procedure is based on established chemical principles and has been reported in various chemical sourcing catalogs and synthetic methodology descriptions.

Synthesis of this compound from 6-Chloro-1H-indazole

Materials:

-

6-Chloro-1H-indazole

-

Bromine

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether

Procedure:

-

A suspension of 6-Chloro-1H-indazole (e.g., 3.0 g, 19.66 mmol) is prepared in a 2 M aqueous solution of sodium hydroxide (e.g., 70 mL).[5]

-

A solution of bromine (e.g., 2.32 g, 14.52 mmol) in a 2 M aqueous solution of sodium hydroxide (e.g., 30 mL) is added dropwise to the suspension of 6-chloro-1H-indazole.[5]

-

The reaction mixture is stirred at room temperature for approximately 1.5 hours.[5]

-

Upon completion of the reaction (which can be monitored by thin-layer chromatography), the pH of the mixture is adjusted to 8 using a 3 M solution of hydrochloric acid.[5]

-

The product is then extracted from the aqueous phase using ethyl acetate. The organic layers are combined and washed with brine.[5]

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[5]

-

The resulting crude product is purified by silica gel column chromatography, typically using a mixture of ethyl acetate and petroleum ether as the eluent, to yield this compound as a yellow solid.[5] A yield of approximately 44% has been reported for this transformation.[5]

Logical Workflow of the Synthesis

References

- 1. Indazole synthesis [organic-chemistry.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 885521-34-6 [benchchem.com]

- 4. 885521-34-6 | this compound - Moldb [moldb.com]

- 5. This compound | 885521-34-6 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-chloro-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a versatile building block, its physicochemical properties are critical for its application in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The indazole scaffold is a privileged structure in drug discovery, with derivatives showing a broad spectrum of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, reactivity, and potential applications of this compound. Due to the limited availability of experimentally determined data for this specific isomer, this guide also includes predicted values and general experimental protocols for property determination.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or a synthetic intermediate are crucial in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a combination of available and predicted data is presented below.

General Properties

| Property | Value | Source |

| CAS Number | 885521-34-6 | [4][5] |

| Molecular Formula | C₇H₄BrClN₂ | [4][5] |

| Molecular Weight | 231.48 g/mol | [4][5] |

| Appearance | Off-white to yellow solid (predicted) | |

| Purity | Typically ≥95% (as supplied by vendors) | [4] |

Predicted Physicochemical Data

| Property | Predicted Value for this compound | Experimental Value for 4-Bromo-6-chloro-1H-indazole |

| Melting Point (°C) | Not available | 219-221 |

| Boiling Point (°C at 760 mmHg) | Not available | 364.1 ± 22.0 |

| pKa | Not available | Not available |

| logP | 2.9 (XLogP3) | 2.9 (XLogP3)[6] |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and DMF (inferred) | Not available |

Synthesis and Purification

The synthesis of this compound is typically achieved through the bromination of 6-chloro-1H-indazole. The following protocol is a representative example of its synthesis.

Synthetic Workflow

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Reaction Setup : Suspend 6-chloro-1H-indazole in a solution of sodium hydroxide.

-

Reagent Addition : Slowly add a solution of bromine in aqueous sodium hydroxide to the suspension at room temperature.

-

Reaction : Stir the mixture at room temperature for approximately 1.5 to 2 hours.

-

Work-up :

-

Adjust the pH of the reaction mixture to approximately 8 using hydrochloric acid.

-

Perform a liquid-liquid extraction using ethyl acetate.

-

Wash the organic phase with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Purification :

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Reactivity and Stability

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the bromo and chloro substituents on the indazole ring. The bromine atom at the 3-position is particularly susceptible to displacement, making it a valuable handle for further functionalization through various cross-coupling reactions.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The bromine at the C3 position is more reactive than the chlorine at the C6 position in these reactions, allowing for selective functionalization.

-

Suzuki-Miyaura Coupling : This reaction enables the formation of a carbon-carbon bond between the indazole core and various aryl or vinyl boronic acids or esters. This is a powerful method for synthesizing biaryl and related structures.

-

Buchwald-Hartwig Amination : This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the indazole.

-

Sonogashira Coupling : This reaction is used to form a carbon-carbon bond between the indazole and a terminal alkyne, providing access to alkynyl-substituted indazoles.

Stability

Halogenated indazoles are generally stable compounds under standard laboratory conditions.[7] However, like many organic molecules, this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[8] Stability studies for this specific compound are not publicly available, but it is advisable to handle it with care, avoiding strong oxidizing agents and prolonged exposure to light.

Experimental Protocols for Physicochemical Property Determination

The following are generalized, standard protocols for determining key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.

-

Sample Preparation : A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

Measurement : The capillary tube is placed in the heating block of a melting point apparatus. The temperature is ramped up slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

System Preparation : n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning : A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration : The mixture is shaken until equilibrium is reached.

-

Analysis : The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation : logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation.

-

Sample Preparation : An excess amount of the solid compound is added to a known volume of water or a buffer solution of a specific pH.

-

Equilibration : The suspension is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Separation : The undissolved solid is removed by centrifugation or filtration.

-

Analysis : The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Potential Biological Significance and Applications

While specific biological activity data for this compound is scarce, the indazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.[1][2][3] Derivatives of indazole have been reported to exhibit a wide range of therapeutic effects, including:

-

Anti-cancer activity : Many indazole derivatives are potent inhibitors of various protein kinases, which are key targets in oncology.[7] For instance, Pazopanib, an indazole-containing drug, is a multi-targeted tyrosine kinase inhibitor.

-

Anti-inflammatory activity : Some indazoles have shown significant anti-inflammatory properties.

-

Other therapeutic areas : Indazole derivatives have also been investigated for their potential as anti-HIV, antibacterial, and neuroprotective agents.[1]

The presence of the bromo and chloro substituents on this compound provides synthetic handles to generate diverse libraries of novel indazole derivatives for screening against various biological targets.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. While a comprehensive experimental dataset of its physicochemical properties is yet to be established, its known reactivity, particularly in cross-coupling reactions, makes it an attractive starting material for the synthesis of novel, biologically active molecules. Further experimental investigation into its physicochemical and pharmacological properties is warranted to fully explore its potential in medicinal chemistry.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. 885521-34-6 | this compound - Moldb [moldb.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. database.ich.org [database.ich.org]

An In-depth Technical Guide to 3-Bromo-6-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological relevance of 3-Bromo-6-chloro-1H-indazole. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Core Chemical Information

This compound is a halogenated indazole derivative that serves as a valuable intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring both bromo and chloro substituents, allows for selective chemical modifications, making it a versatile building block in the development of novel compounds.

Chemical Identifiers

A clear identification of chemical compounds is crucial for scientific accuracy and reproducibility. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 885521-34-6 |

| Molecular Formula | C₇H₄BrClN₂ |

| Molecular Weight | 231.48 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C=C1Cl)NN=C2Br |

| PubChem CID | Not available for the 3-bromo isomer, but the related 6-bromo-3-chloro isomer has CID 24728895. |

| InChI Key | (for 6-bromo-3-chloro isomer) LDBXLSQSRZCYHL-UHFFFAOYSA-N |

Note: While the IUPAC name "this compound" is commonly used, some sources may refer to the isomeric "6-bromo-3-chloro-1H-indazole". It is essential to verify the specific isomer using the CAS number.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below. This method involves the bromination of 6-chloro-1H-indazole.

Experimental Protocol

Step 1: Reaction Setup

-

Suspend 6-Chloro-1H-indazole (3.0 g, 19.66 mmol) in 70 mL of a 2 M sodium hydroxide (NaOH) solution.

Step 2: Addition of Bromine Solution

-

Prepare a solution of bromine (2.32 g, 14.52 mmol) in 30 mL of 2 M NaOH solution.

-

Slowly add the bromine solution dropwise to the suspension of 6-chloro-1H-indazole.

Step 3: Reaction and Workup

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Upon completion of the reaction, adjust the pH of the mixture to 8 using a 3 M hydrochloric acid (HCl) solution.

-

Perform a liquid-liquid extraction using ethyl acetate and brine.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the solution and concentrate the organic phase to obtain the crude product.

Step 4: Purification

-

Purify the crude product by silica gel column chromatography, using a mixture of ethyl acetate and petroleum ether as the eluent.

-

This process yields this compound as a yellow solid (3.4 g, 44% yield).[2]

Characterization:

-

The product can be characterized using techniques such as Mass Spectrometry (ESI-MS m/z = 231.00, 233.00 [M + H]+).[2]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[3] They are particularly prominent as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[4]

While specific signaling pathway involvement for this compound is not extensively documented, its structural class is known to be a precursor for compounds targeting various kinases involved in cancer cell proliferation and angiogenesis.[4][5] For instance, derivatives of the related 3-Bromo-6-(trifluoromethyl)-1H-indazole have been investigated as inhibitors of the VEGFR-2 signaling pathway, which is crucial for angiogenesis.[4]

Given that 6-Bromo-3-chloro-1H-indazole is highlighted as a key intermediate in the development of anti-cancer agents and is utilized in studies of signal transduction pathways, it is plausible that derivatives of this compound could also function as kinase inhibitors.[5]

Representative Kinase Inhibitor Signaling Pathway

The following diagram illustrates a generalized signaling pathway where an indazole derivative acts as a kinase inhibitor.

Caption: General mechanism of a kinase inhibitor.

References

spectral data analysis of 3-Bromo-6-chloro-1H-indazole (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data Analysis of 3-Bromo-6-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for this compound, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a detailed examination based on predicted data derived from established spectroscopic principles and data from structurally related compounds. The methodologies for acquiring such data are also outlined.

Predicted Spectroscopic and Spectrometric Data

The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted quantitative data for each of these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~11.0 - 13.0 | br s | - | 1H | N-H |

| ~7.8 - 8.0 | d | ~1.0 | 1H | H-7 |

| ~7.5 - 7.7 | d | ~8.5 | 1H | H-4 |

| ~7.2 - 7.4 | dd | ~8.5, ~1.0 | 1H | H-5 |

Note: The chemical shifts are referenced to a standard internal solvent signal (e.g., TMS). The N-H proton signal is expected to be broad, and its chemical shift is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~141 | C-7a |

| ~135 | C-6 |

| ~128 | C-5 |

| ~122 | C-4 |

| ~120 | C-3a |

| ~118 | C-3 |

| ~115 | C-7 |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | N-H stretch |

| ~1620 - 1600 | Medium | C=C aromatic stretch |

| ~1500 - 1450 | Strong | C=C aromatic stretch |

| ~1100 - 1000 | Medium | C-N stretch |

| ~850 - 800 | Strong | C-H out-of-plane bend |

| ~750 - 700 | Medium | C-Cl stretch |

| ~650 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 230/232/234 | High | [M]⁺ (Molecular ion) |

| 203/205/207 | Medium | [M-HCN]⁺ |

| 151/153 | Medium | [M-Br]⁺ |

| 124 | Low | [M-Br-HCN]⁺ |

Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry data for solid organic compounds like this compound.

NMR Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons, and a larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Process the data with appropriate window functions (e.g., exponential multiplication) and perform a Fourier transformation.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).

-

-

Data Acquisition:

-

Infuse the sample solution into the ionization source.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the isotopic pattern to confirm the presence of bromine and chlorine.

-

Identify major fragment ions and propose fragmentation pathways.

-

Visualization of Workflows and Relationships

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Logical Relationship for Structure Confirmation

The following diagram illustrates how the different spectral data logically combine to confirm the structure of this compound.

A Technical Guide to Determining the Solubility Profile of 3-Bromo-6-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for determining the solubility profile of the heterocyclic compound 3-Bromo-6-chloro-1H-indazole in common laboratory solvents. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document outlines the established experimental protocols necessary to generate such data. It is designed to assist researchers in systematically characterizing the solubility of this and similar compounds, a critical step in early-stage drug discovery and development. The methodologies described herein are based on widely accepted practices for solubility assessment.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its biopharmaceutical properties, including absorption and bioavailability.[1][2] A thorough understanding of a compound's solubility in various solvents is essential during pre-formulation studies and for the selection and optimization of lead compounds in drug development.[1][3] this compound is a heterocyclic compound with potential applications in medicinal chemistry. This guide details the necessary procedures to establish its solubility profile. While specific data for this compound is not currently available in the public domain, this paper presents the standardized methods by which such critical data can be generated.

Predicted Solubility Characteristics

Based on the structure of this compound, which contains both a polar indazole ring system and nonpolar bromo- and chloro-substituents, its solubility is expected to vary across different solvent classes. It is likely to exhibit low solubility in aqueous media and higher solubility in organic solvents. The general principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent.[4] For instance, it is anticipated to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like alcohols, than in nonpolar solvents such as hexane.

Quantitative Solubility Data (Hypothetical)

The following table is a template illustrating how experimentally determined solubility data for this compound should be presented for clear comparison. The values provided are for illustrative purposes only and are not based on experimental results.

| Solvent Class | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Molarity (mol/L) | Method |

| Polar Protic | Water | 25 | Data Not Found | Data Not Found | Shake-Flask |

| Methanol | 25 | Data Not Found | Data Not Found | Shake-Flask | |

| Ethanol | 25 | Data Not Found | Data Not Found | Shake-Flask | |

| Isopropanol | 25 | Data Not Found | Data Not Found | Shake-Flask | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Data Not Found | Data Not Found | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data Not Found | Data Not Found | Shake-Flask | |

| Acetone | 25 | Data Not Found | Data Not Found | Shake-Flask | |

| Acetonitrile | 25 | Data Not Found | Data Not Found | Shake-Flask | |

| Nonpolar | Dichloromethane (DCM) | 25 | Data Not Found | Data Not Found | Shake-Flask |

| Toluene | 25 | Data Not Found | Data Not Found | Shake-Flask | |

| Hexane | 25 | Data Not Found | Data Not Found | Shake-Flask |

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining thermodynamic solubility is the shake-flask method.[3][5] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is achieved.

This protocol is adapted from established methodologies for determining the equilibrium solubility of a compound.[1][3][5]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

-

Vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Prepare the desired solvent and ensure it is degassed if necessary.

-

Addition of Excess Solid: Add an excess amount of this compound to a vial. The exact amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Addition of Solvent: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1][5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[3] Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

For high-throughput screening in early drug discovery, kinetic solubility measurement is often employed.[1][2] This method is faster but may overestimate the thermodynamic solubility.[3]

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.[2]

-

Serial Dilution: Perform serial dilutions of the stock solution into an aqueous buffer.[2]

-

Precipitation Observation: Observe the formation of a precipitate as the compound's concentration exceeds its kinetic solubility. This can be detected by visual inspection or more accurately using light scattering techniques like nephelometry.[1]

-

Quantification: The concentration in the highest concentration well that remains clear is considered the kinetic solubility.

Visualizations

The following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

References

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have established it as a "privileged scaffold," frequently appearing in a multitude of biologically active compounds across diverse therapeutic areas.[2][4] While rare in nature, synthetic indazole derivatives have demonstrated a remarkable range of pharmacological activities, including potent antitumor, anti-inflammatory, and antiviral effects.[1][3][5] This guide provides a comprehensive overview of the indazole core, detailing its physicochemical properties, synthetic methodologies, biological applications, and the mechanisms of action of key therapeutic agents, presented with detailed data, experimental protocols, and pathway visualizations.

Physicochemical Properties and Tautomerism

The indazole ring system exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[1][5][6][7] This tautomerism significantly influences the molecule's reactivity, physical properties, and its interactions with biological targets.[6]

Indazole is an amphoteric molecule, capable of being protonated to an indazolium cation or deprotonated to an indazolate anion. The reported pKa values are approximately 1.04 for the indazolium/indazole equilibrium and 13.86 for the indazole/indazolate equilibrium.[7][8] These properties are critical for its function as a bioisostere, often for indole or phenol, where it can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the pyridine-like N2 atom).[9][10] This dual capability allows it to form key interactions within the binding sites of enzymes, such as the hinge region of protein kinases.[10]

The planar nature of the indazole ring allows for extensive functionalization at various positions, enabling medicinal chemists to fine-tune critical drug-like properties such as:

-

Lipophilicity (LogP/LogD): Substituents on the indazole core can significantly modulate the compound's lipophilicity, which in turn affects its solubility, permeability, and pharmacokinetic profile.

-

Solubility: The ability to introduce polar groups or ionizable functions is crucial for achieving adequate aqueous solubility for oral bioavailability. For instance, the introduction of basic amine groups can improve solubility in acidic environments.[11]

-

Metabolic Stability: The indazole nucleus itself can be subject to metabolic transformations. Strategic substitution can block sites of metabolism, thereby improving the compound's half-life. Indazole is often used as a bioisostere for metabolically vulnerable phenols to prevent phase II glucuronidation.[10] Studies on synthetic cannabinoids have shown that indazole cores are generally more susceptible to metabolism than their indole counterparts, highlighting the importance of substitution patterns in dictating metabolic fate.[12][13]

Synthesis of the Indazole Scaffold

Numerous synthetic routes to the indazole core have been developed, allowing for diverse substitution patterns. Classic methods remain highly relevant for their reliability and scalability.

Experimental Protocol: Davis-Beirut Reaction

The Davis-Beirut reaction is an efficient method for the synthesis of 2H-indazoles from o-nitrobenzylamines or related precursors.[1][9][14]

Reaction: Synthesis of a 2-substituted-2H-indazole from an N-substituted-2-nitrobenzylamine.

Materials:

-

N-substituted-2-nitrobenzylamine (1.0 eq)

-

Potassium hydroxide (KOH) (1.5 eq)

-

Ethanol (as solvent)

-

Tetrahydrofuran (THF) (as co-solvent, if needed for solubility)

-

Standard laboratory glassware for reflux and work-up

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-substituted-2-nitrobenzylamine (1.0 eq) in ethanol to a concentration of approximately 0.1 M.

-

Add solid potassium hydroxide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60 °C and maintain stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2H-indazole derivative.[9]

Experimental Protocol: Jacobson Indazole Synthesis (Classic Method)

This method involves the cyclization of N-nitroso-o-toluidine derivatives. The procedure described by Huisgen and Bast in Organic Syntheses provides a practical approach.[15]

Reaction: Synthesis of 1H-Indazole from N-Acetyl-o-toluidine.

Materials:

-

N-Acetyl-o-toluidine (1.0 eq)

-

Potassium acetate (or other suitable base)

-

Isoamyl nitrite (or other nitrosating agent)

-

Benzene (or other suitable aprotic solvent)

-

Hydrochloric acid (for work-up)

-

Ammonia (for work-up)

Procedure:

-

Dissolve N-acetyl-o-toluidine in benzene.

-

Add potassium acetate to the solution.

-

Add isoamyl nitrite dropwise to the stirred mixture at a controlled temperature (typically below 10 °C).

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC). The reaction involves the formation of an N-nitroso intermediate which then cyclizes.

-

Upon completion, carefully quench the reaction and transfer the mixture to a separatory funnel.

-

Extract the mixture with dilute hydrochloric acid to separate the basic indazole product from the non-basic components.

-

Treat the combined acidic aqueous extracts with an excess of ammonia to precipitate the crude indazole.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude indazole can be purified by recrystallization or vacuum distillation to yield the pure 1H-indazole.[15]

Biological Activities and Therapeutic Applications

The indazole scaffold is a key component in numerous FDA-approved drugs and clinical candidates, primarily in oncology. Its ability to mimic the purine core of ATP allows it to effectively target the ATP-binding site of protein kinases.

Anticancer Activity

Indazole derivatives have shown remarkable success as inhibitors of various protein kinases involved in cancer progression, particularly those related to angiogenesis and cell proliferation.

-

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[16][17] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.

-

Niraparib (Zejula®): A potent and selective inhibitor of poly(ADP-ribose) polymerase enzymes (PARP-1 and PARP-2).[4] It is used as a maintenance treatment for recurrent ovarian, fallopian tube, or primary peritoneal cancer.[4]

-

Entrectinib (Rozlytrek®): An inhibitor of tropomyosin receptor kinases (TrkA, TrkB, and TrkC), ROS1, and anaplastic lymphoma kinase (ALK). It is approved for tumors with NTRK gene fusions and ROS1-positive non-small cell lung cancer.

-

Axitinib (Inlyta®): A potent inhibitor of VEGFR-1, -2, and -3, used in the treatment of advanced renal cell carcinoma.

Other Therapeutic Areas

Beyond oncology, the indazole scaffold is found in drugs with other mechanisms of action:

-

Benzydamine (Tantum Verde®): A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[8]

-

Granisetron (Kytril®): A serotonin 5-HT₃ receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy.

-

Entinostat: A selective inhibitor of class I histone deacetylases (HDACs), primarily HDAC1 and HDAC3, being investigated for various cancers.[18]

Quantitative Data on Indazole Derivatives

The potency of indazole-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or binding affinity (Ki, Kd). The following tables summarize representative data for key indazole drugs and other reported derivatives.

| Inhibitor | Target Kinase | IC₅₀ (nM) | Assay Context |

| Pazopanib | VEGFR-1 | 10 | Cell-free |

| VEGFR-2 | 30 | Cell-free | |

| VEGFR-3 | 47 | Cell-free | |

| PDGFR-β | 84 | Cell-free | |

| c-Kit | 74 | Cell-free | |

| Axitinib | VEGFR-1 | 0.1 | Cell-free |

| VEGFR-2 | 0.2 | Cell-free | |

| VEGFR-3 | 0.1 - 0.3 | Cell-free | |

| Niraparib | PARP-1 | 3.8 | Enzymatic |

| PARP-2 | 2.1 | Enzymatic | |

| Entinostat | HDAC1 | 490 | Enzymatic |

| Compound 12b ¹ | VEGFR-2 | 5.4 | Cell-free |

| Compound 14d ² | FGFR1 | 5.5 | Cell-free |

| Compound 109 ³ | EGFR (T790M) | 5.3 | Cell-free |

| Compound 112 ⁴ | CDK8 | 53 | Cell-free |

| Table 1: In Vitro Inhibitory Potency of Selected Indazole-Based Compounds. | |||

| ¹Elsayed et al.[17][19], ²Liu et al.[17], ³Liu et al.[5], ⁴Schiemann et al.[5] |

| Compound | Cell Line | IC₅₀ (µM) | Cancer Type |

| Compound 4f ⁵ | MCF-7 | 1.629 | Breast Cancer |

| Compound 4i ⁵ | A549 | 2.305 | Lung Cancer |

| Compound 4i ⁵ | Caco-2 | 4.990 | Colorectal Cancer |

| Compound 5k ⁶ | Hep-G2 | 3.32 | Hepatoma |

| Compound 6o ⁶ | K562 | 5.15 | Leukemia |

| Table 2: Antiproliferative Activity of Novel Indazole Derivatives in Cancer Cell Lines. | |||

| ⁵Abdel-Maksoud et al.[7][20], ⁶Zhang et al.[21] |

| Drug | Bioavailability (%) | T₁/₂ (hours) | Protein Binding (%) | Primary Metabolism |

| Pazopanib | ~21-50 | ~31 | >99 | CYP3A4 |

| Niraparib | ~73 | ~36 | ~83 | Carboxylesterases |

| Entinostat | N/A | ~92 | ~94-97 | N/A |

| Table 3: Pharmacokinetic Properties of Key FDA-Approved Indazole Drugs.[22][23] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of indazole-based drugs are achieved through the precise inhibition of key cellular signaling pathways.

Pazopanib and VEGFR Signaling

Pazopanib exerts its anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptors (VEGFRs).[14] VEGF binding to its receptor (VEGFR-2/KDR) on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[14][24] These pathways promote endothelial cell proliferation, migration, and survival, which are essential for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[17] Pazopanib binds to the ATP-binding pocket of the VEGFR kinase domain, preventing autophosphorylation and blocking all subsequent downstream signaling, thereby inhibiting angiogenesis and tumor growth.[3][10]

Niraparib and PARP Inhibition

Niraparib functions by inhibiting PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair pathway.[2] In cancer cells with defects in other DNA repair mechanisms, such as homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs.[2] When the cell attempts to replicate its DNA, these SSBs are converted into toxic double-strand breaks (DSBs). Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This concept is known as synthetic lethality. Niraparib not only inhibits PARP's enzymatic activity but also "traps" the PARP enzyme on the DNA at the site of damage, creating a cytotoxic complex that further contributes to cell death.[1][2]

Entinostat and HDAC Inhibition

Entinostat selectively inhibits Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[18] HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, Entinostat increases histone acetylation, resulting in a more relaxed chromatin structure.[18] This "opens up" the DNA, allowing for the re-expression of silenced tumor suppressor genes (e.g., p21), which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Experimental Workflows and Methodologies

The discovery and development of indazole-based drugs follow a rigorous screening and optimization process.

Diagram: A Representative Drug Discovery Workflow

The following diagram illustrates a typical screening cascade used in the identification and optimization of kinase inhibitors, a common application for indazole scaffolds.

Methodology: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a representative method for determining the IC₅₀ value of an indazole derivative against a protein kinase like VEGFR-2, using a luminescence-based assay that measures ATP consumption.[9][24]

Objective: To quantify the inhibitory potency of a test compound on the activity of a specific kinase.

Principle: Kinase activity consumes ATP. The amount of ATP remaining after the reaction is inversely proportional to kinase activity. A luciferase-based reagent is used to generate a luminescent signal from the remaining ATP. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2)

-

Kinase buffer (e.g., BPS Bioscience, Cat# 79334)

-

ATP solution (e.g., 500 µM stock)

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compound (indazole derivative) dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo™ MAX, Promega)

-

White, opaque 96-well microplates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. Ensure the final DMSO concentration does not exceed 1% in the assay wells.

-

Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the kinase substrate at 2x the final desired concentration.

-

Plate Setup:

-

To "Test Inhibitor" wells, add 5 µL of the diluted compound solutions.

-

To "Positive Control" (100% activity) wells, add 5 µL of kinase buffer with DMSO.

-

To "Blank" (0% activity) wells, add 5 µL of kinase buffer with DMSO.

-

-

Reaction Initiation:

-

Add 2.5 µL of the master mix to all wells.

-

To initiate the reaction, add 2.5 µL of diluted kinase enzyme to the "Test Inhibitor" and "Positive Control" wells.

-

Add 2.5 µL of kinase buffer (without enzyme) to the "Blank" wells.

-

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Signal Detection:

-

Equilibrate the plate and the ATP detection reagent to room temperature.

-

Add 10 µL of the ATP detection reagent to each well.

-

Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a microplate reader.

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the "Positive Control."

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Conclusion

The indazole scaffold continues to be a highly productive core for the discovery of new therapeutic agents. Its versatile chemistry, favorable physicochemical properties, and proven ability to interact with a wide range of biological targets, particularly protein kinases, ensure its continued prominence in medicinal chemistry. The success of drugs like Pazopanib and Niraparib validates the utility of this scaffold and provides a strong foundation for the development of the next generation of indazole-based medicines. This guide has provided a technical foundation for professionals in the field, summarizing key data and methodologies to aid in the ongoing research and development of this important heterocyclic system.

References

- 1. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 4. Screening cascade – REVIVE [revive.gardp.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. international-biopharma.com [international-biopharma.com]

- 19. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. researchgate.net [researchgate.net]

- 22. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomeric Forms of Substituted 1H-Indazoles: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The biological activity of indazole-based compounds is intimately linked to their three-dimensional structure and the specific presentation of hydrogen bond donors and acceptors. A critical, yet often overlooked, aspect of indazole chemistry is the phenomenon of tautomerism, which can significantly influence the physicochemical properties and pharmacological activity of these molecules. This technical guide provides a comprehensive overview of tautomerism in substituted 1H-indazoles, focusing on the equilibrium between the 1H- and 2H- tautomeric forms, the factors governing this equilibrium, and the experimental and computational methods used for its characterization. This document is intended to serve as a valuable resource for researchers in drug discovery and development, aiding in the rational design and optimization of indazole-based therapeutics.

Ind

A Technical Guide to 3-Bromo-6-chloro-1H-indazole: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3-Bromo-6-chloro-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug discovery. This document outlines its commercial availability, details potential suppliers, presents a general synthetic protocol, and explores its role as a privileged scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction to this compound

This compound is a halogenated indazole derivative widely utilized as a synthetic intermediate in the development of pharmacologically active molecules.[1] The indazole core is a significant pharmacophore found in numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The presence of bromo and chloro substituents at the 3 and 6 positions, respectively, allows for selective and sequential functionalization through various chemical reactions, such as metal-catalyzed cross-coupling and nucleophilic substitutions. This makes it a versatile scaffold for constructing diverse compound libraries for drug discovery programs.[1][4]

Commercial Availability

This compound is commercially available from various chemical suppliers. The following table summarizes key product specifications from a selection of vendors.

| Supplier | Product/Catalog No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| ChemUniverse | P14725 | 885521-34-6 | C₇H₄BrClN₂ | 231.48 | Not Specified |

| Sunway Pharm Ltd | CB54368 | 885521-34-6 | C₇H₄BrClN₂ | 231.48 | Not Specified |

| Benchchem | Not Specified | 885521-34-6 | C₇H₄BrClN₂ | 231.48 | ≥95% (by HPLC) |

| AstaTech, Inc. (via Sigma-Aldrich) | ATEH9B9AC744 (for a related carboxylic acid derivative) | 885522-21-4 | C₈H₄BrClN₂O₂ | Not Applicable | 95% |

Note: Data is compiled from publicly available information and may be subject to change. Please refer to the suppliers' websites for the most current data.

Potential Suppliers

A number of chemical suppliers offer this compound for research and development purposes. While not an exhaustive list, the following companies are potential sources for this compound:

-

ChemUniverse: Offers the compound in quantities starting from 250mg.[5]

-

Sunway Pharm Ltd: Lists the product with its key specifications.[6]

-

Benchchem: Provides the compound with a specified purity of ≥95% by HPLC.[1]

-

BLDpharm: Lists a related nitro-derivative, suggesting a portfolio of substituted indazoles.[7]

-

Shanghai Amole Biotechnology Co., Ltd.: Appears as a supplier on chemical sourcing platforms like Chemsrc.com.[8]

Researchers are advised to contact these suppliers directly for quotes, availability, and detailed specifications.

Synthetic Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the direct bromination of a 6-chloro-1H-indazole precursor. The regioselectivity of the bromination is directed by the existing substituents on the indazole ring.

General Experimental Protocol for Bromination of 6-chloro-1H-indazole:

-

Dissolution: Dissolve 6-chloro-1H-indazole in a suitable organic solvent (e.g., acetic acid, DMF, or a chlorinated solvent) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, to the solution at a controlled temperature (often at or below room temperature) to manage the exothermic reaction.[9]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to neutralize any excess bromine.

-

Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.

Below is a conceptual workflow for the synthesis and purification of this compound.

Role in Drug Discovery and Relevant Signaling Pathways

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in molecules that target various biological pathways, particularly in oncology.[2] Derivatives of this compound are often explored as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[2]

For example, indazole-based compounds have been developed as inhibitors of Protein Kinase B (Akt) and Poly (ADP-ribose) polymerase (PARP), both of which are important targets in cancer therapy.[1] The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.

The following diagram illustrates a simplified kinase signaling pathway and the inhibitory action of an indazole-based drug candidate.

References

- 1. This compound|CAS 885521-34-6 [benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. This compound - CAS:885521-34-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. 885519-92-6|3-Bromo-6-chloro-4-nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 8. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

synthesis of 3-Bromo-6-chloro-1H-indazole from 6-chloro-1H-indazole

Application Notes: Synthesis of 3-Bromo-6-chloro-1H-indazole

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for cancer therapy. The functionalization of the indazole core is crucial for modulating the pharmacological properties of these compounds. The regioselective bromination of 6-chloro-1H-indazole at the C3 position is a common and critical transformation. This reaction is an electrophilic aromatic substitution, where the pyrazole ring of the indazole is more activated towards electrophilic attack than the chloro-substituted benzene ring, directing the substitution primarily to the C3 position.[1]

This document provides detailed protocols for the using two common brominating agents: aqueous bromine and N-Bromosuccinimide (NBS).

Key Considerations for Synthesis

-

Regioselectivity : The C3 position of the indazole ring is generally the most susceptible to electrophilic attack.[1] Controlling reaction conditions such as temperature and the choice of brominating agent is essential to favor mono-bromination at this position and minimize the formation of undesired isomers or di-brominated products.[2]

-

Brominating Agents :

-

Aqueous Bromine (Br₂) : A powerful and effective brominating agent. However, liquid bromine is highly corrosive, toxic upon inhalation, and can cause severe burns.[1] It must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][2]

-

N-Bromosuccinimide (NBS) : A solid and safer alternative to liquid bromine, widely used for the regioselective bromination of indazoles.[3][4]

-

-

Safety : Appropriate safety measures are critical. Liquid bromine requires specialized handling procedures.[1] All reactions should be performed in a well-ventilated chemical fume hood. PPE, including safety goggles, lab coats, and chemical-resistant gloves, must be worn.

Experimental Protocols

Protocol 1: Bromination using Aqueous Bromine

This protocol is adapted from a documented procedure for the synthesis of this compound.[5]

Materials

-

6-chloro-1H-indazole

-

Bromine (Br₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 3 M

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Brine (saturated NaCl solution)

-

Deionized water

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

pH meter or pH paper

Procedure

-

Reaction Setup : In a round-bottom flask, suspend 6-chloro-1H-indazole (3.0 g, 19.66 mmol) in 70 mL of a 2 M sodium hydroxide solution.[5]

-

Preparation of Bromine Solution : Separately, prepare a solution of bromine (2.32 g, 14.52 mmol) by dissolving it in 30 mL of 2 M sodium hydroxide solution. Handle bromine with extreme caution in a fume hood.

-

Addition : Slowly add the bromine solution dropwise to the suspension of 6-chloro-1H-indazole using a dropping funnel.[5]

-

Reaction : Stir the resulting reaction mixture vigorously at room temperature for 1.5 hours.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up : Upon completion of the reaction, carefully adjust the pH of the mixture to 8 using a 3 M HCl solution.[5]

-

Extraction : Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate. Separate the organic layer and wash it with brine.[5]

-

Drying and Concentration : Dry the collected organic phase over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]

-

Purification : Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[5]

-

Final Product : Combine the pure fractions and evaporate the solvent to afford this compound as a yellow solid.[5]

Protocol 2: Alternative Bromination using N-Bromosuccinimide (NBS)

NBS is a common and safer reagent for the C3-bromination of indazoles.[4] This generalized protocol can be optimized for specific needs.

Materials

-

6-chloro-1H-indazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Brine

Procedure

-

Reaction Setup : Dissolve 6-chloro-1H-indazole (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Addition : Add N-Bromosuccinimide (1.0-1.1 equivalents) to the solution in portions at room temperature.

-

Reaction : Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight.

-

Work-up : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine.

-

Extraction : Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by silica gel column chromatography or recrystallization to obtain the final product.

Data Presentation

The following table summarizes the quantitative data for the synthesis described in Protocol 1.

| Parameter | Value | Reference |

| Starting Material | 6-chloro-1H-indazole (3.0 g, 19.66 mmol) | [5] |

| Brominating Agent | Bromine (2.32 g, 14.52 mmol) | [5] |

| Solvent/Base | 2 M Sodium Hydroxide (100 mL total) | [5] |

| Reaction Time | 1.5 hours | [5] |

| Reaction Temperature | Room Temperature | [5] |

| Product | This compound | [5] |

| Yield | 3.4 g (44%) | [5] |

| Appearance | Yellow Solid | [5] |

| Analytical Data (ESI-MS) | m/z = 231.00, 233.00 [M + H]⁺ | [5] |

Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound as detailed in Protocol 1.

Caption: Workflow for the synthesis of this compound using aqueous bromine.

References

Application Notes and Protocols for Suzuki Coupling with 3-Bromo-6-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-6-chloro-1H-indazole with various arylboronic acids. The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of 3-aryl-6-chloro-1H-indazole derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient construction of biaryl and heteroaryl structures. This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. For indazole derivatives, this reaction is instrumental in introducing molecular diversity at specific positions, which is a key strategy in drug discovery programs. The C-Br bond at the 3-position of this compound is more reactive than the C-Cl bond at the 6-position under typical Suzuki coupling conditions, allowing for selective functionalization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent and to facilitate the transmetalation step.

Experimental Protocol

This protocol is a generalized procedure adapted from literature for substrates similar to this compound.[1] Optimization of reaction conditions may be necessary for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-10 mol%)

-

Ligand (if required, e.g., PPh₃, XPhos, SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME, toluene/ethanol)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and, if necessary, the ligand.

-

Degassing: For robust reactions and to minimize side products, it is recommended to degas the reaction mixture again by bubbling the inert gas through the solution for another 5-10 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed under conventional heating or using microwave irradiation for accelerated reaction times.[2][3]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-6-chloro-1H-indazole.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various bromoindazoles, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Conventional Heating Conditions for Suzuki Coupling of Bromoindazoles

| Substrate | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [4] |

| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12-24 | 75-95 | [1] |

| 4-substituted-7-bromo-1H-indazoles | Arylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | Moderate to Good | [5] |

Table 2: Microwave-Assisted Suzuki Coupling of 3-Bromoindazoles

| Substrate | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 60 | 78 | [3] |

| 3-Bromo-5-nitro-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 100 | 75 | [3] |

| 3-Bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane/H₂O | N/A | N/A | Good to Excellent | [2] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. The functionalization of the indazole nucleus is a key strategy in the development of novel therapeutic agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction allows for the facile synthesis of aryl amines from aryl halides, offering significant advantages over traditional methods, such as broader substrate scope, greater functional group tolerance, and often higher yields.[1][2]

These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 3-Bromo-6-chloro-1H-indazole. This transformation is crucial for creating libraries of N-substituted 6-chloro-1H-indazol-3-amines, which are valuable intermediates in drug discovery programs. The protocols provided are based on established methodologies for structurally similar heterocyclic compounds and general principles of the Buchwald-Hartwig reaction.

Reaction Principle